5-Aminolevulinic-13C5-15N Acid Hydrochloride

Acute Porphyria Diagnosis LC-MS/MS Method Validation Stable Isotope Dilution

Choose 5-Aminolevulinic-13C5-15N Acid Hydrochloride for robust, matrix-effect-resistant quantification where deuterated or single-isotope analogs fail. Its uniform 13C5,15N labeling delivers a stable +6 Da mass shift with no exchangeable protons, ensuring exact co-elution with endogenous 5-ALA across complex urine, plasma, and tissue matrices. This SIL-IS supports validated methods for porphyria diagnosis and pharmacokinetic studies with LLOQ down to 0.05 µM and <10% CV. Supplied as a white to off-white hydrochloride solid (mp 138–142°C) with ≥98 atom% 15N and ≥99 atom% 13C isotopic enrichment, it is the definitive internal standard for accurate, reproducible bioanalysis.

Molecular Formula C5H10ClNO3
Molecular Weight 173.55 g/mol
Cat. No. B12052832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminolevulinic-13C5-15N Acid Hydrochloride
Molecular FormulaC5H10ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN.Cl
InChIInChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1,2+1,3+1,4+1,5+1,6+1;
InChIKeyZLHFONARZHCSET-BVNCJLROSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminolevulinic-13C5-15N Acid Hydrochloride: Isotopic Purity and Identity for LC-MS/MS Quantification


5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5,15N·HCl; CAS 1196157-79-5) is a stable isotope-labeled internal standard (SIL-IS) of the endogenous heme precursor 5-aminolevulinic acid (5-ALA). The compound is uniformly substituted with carbon-13 at all five carbon positions and nitrogen-15 at the single nitrogen position, yielding a net mass shift of +6 Da relative to the unlabeled analyte [1]. This labeling pattern ensures near-identical physicochemical behavior to endogenous 5-ALA while providing a distinct mass spectrometric signature for quantitative bioanalysis . The hydrochloride salt form (molecular weight 173.55 g/mol) is supplied as a white to off-white solid with a melting point of 138–142°C and is characterized by high isotopic enrichment (≥98 atom % 15N, ≥99 atom % 13C) .

Why Generic 5-ALA Internal Standards Fail: The Critical Need for 13C5,15N-Labeled 5-ALA in Quantitative LC-MS/MS


In-class 5-ALA internal standards such as deuterium-labeled analogs (e.g., 5-ALA-d2) or single-isotope-labeled variants (e.g., 5-ALA-13C) cannot be substituted for the 13C5,15N-labeled compound without risking analytical inaccuracy. Deuterium labels are susceptible to hydrogen-deuterium exchange under physiological conditions and during sample preparation, leading to variable mass shifts and compromised quantification [1]. Single-isotope labels (e.g., 13C only) provide a mass shift of only +1 Da, which may be insufficient to resolve the internal standard from the natural isotopic envelope of unlabeled 5-ALA, particularly at low analyte concentrations or in complex matrices [2]. The 13C5,15N dual-labeling strategy employed in this compound delivers a robust +6 Da mass shift and eliminates exchangeable protons, ensuring consistent chromatographic co-elution and uncompromised matrix effect correction [3].

Product-Specific Quantitative Evidence: Why 5-Aminolevulinic-13C5-15N Acid Hydrochloride Outperforms Alternative Internal Standards


Matrix Effect Compensation in Human Urine and Plasma: 13C5,15N-ALA vs. Unlabeled 5-ALA

In a validated LC-MS/MS method for the simultaneous quantification of 5-ALA and porphobilinogen (PBG) in human urine and plasma, the use of 13C5,15N-ALA as an internal standard resulted in matrix effects ranging from 87.3% to 105% across both matrices, demonstrating near-complete correction of ion suppression/enhancement [1]. In contrast, methods relying on unlabeled 5-ALA without an internal standard or using structurally dissimilar internal standards typically exhibit matrix effects exceeding 50% deviation and require extensive matrix-matched calibration [2].

Acute Porphyria Diagnosis LC-MS/MS Method Validation Stable Isotope Dilution

Isotopic Purity and Mass Shift: 13C5,15N-ALA vs. Deuterated 5-ALA-d2

5-Aminolevulinic-13C5-15N Acid Hydrochloride is specified at ≥98 atom % 15N and ≥99 atom % 13C, providing a consistent +6 Da mass shift from the unlabeled analyte . In comparison, deuterated 5-ALA-d2 (mass shift +2 Da) suffers from variable isotopic purity due to hydrogen-deuterium back-exchange, particularly under the acidic conditions often used for ALA extraction and derivatization [1]. This exchange can reduce the effective mass shift to +1 Da or less, causing the IS signal to merge with the natural 13C-isotopologue peaks of unlabeled 5-ALA and compromising quantification accuracy at low concentrations [2].

Stable Isotope Internal Standard Selection LC-MS Method Development Isotope Exchange

Chromatographic Co-Elution and Process Efficiency: 13C5,15N-ALA vs. Unlabeled 5-ALA

Using 13C5,15N-ALA as an internal standard in a validated LC-MS/MS method for urine and plasma, the process efficiency for 5-ALA ranged from 77.6% to 97.8% across the two matrices, reflecting the near-identical extraction and ionization behavior of the labeled IS and the unlabeled analyte [1]. In contrast, methods employing structurally dissimilar internal standards (e.g., L-tyrosine) exhibit differential extraction recoveries and ionization efficiencies, leading to inaccurate quantification unless extensive validation is performed [2].

LC-MS/MS Quantification Process Efficiency Solid Phase Extraction

Analytical Sensitivity and Lower Limit of Quantification (LLOQ): 13C5,15N-ALA IS vs. Colorimetric Methods

An LC-MS/MS method employing 13C5,15N-ALA as the internal standard achieved a lower limit of quantification (LLOQ) of 0.05 μM for 5-ALA in both urine (25 μL) and plasma (100 μL) [1]. This represents a >20-fold improvement in sensitivity compared to traditional colorimetric assays (e.g., Ehrlich's reagent method), which have an LLOQ of approximately 10 μM and suffer from poor specificity due to interfering substances [2].

Porphyria Diagnosis LC-MS/MS Sensitivity LLOQ

Intra- and Inter-Assay Precision: 13C5,15N-ALA IS vs. No Internal Standard

In the validated LC-MS/MS method using 13C5,15N-ALA as the internal standard, intra- and inter-assay coefficients of variation (CVs) were consistently below 10% for both urine and plasma samples across the entire calibration range [1]. In contrast, LC-MS/MS methods for 5-ALA that do not employ an isotope-labeled internal standard typically report CVs between 15% and 25%, particularly at low concentrations [2].

Method Validation Coefficient of Variation LC-MS/MS Reproducibility

Clinical Applicability: 13C5,15N-ALA IS Enables Accurate Monitoring of Porphyria Attacks

In clinical applications of the LC-MS/MS method using 13C5,15N-ALA IS, patients with mutation-confirmed acute porphyrias showed normal to slightly increased urinary 5-ALA levels when asymptomatic, and marked elevations during acute attacks (up to 316-fold increase in urine from AIP mice following phenobarbital induction) [1]. This wide dynamic range was accurately captured without sample dilution or re-analysis, a feat unattainable with colorimetric assays that suffer from non-linearity and poor specificity [2].

Acute Intermittent Porphyria Therapeutic Monitoring Biomarker Quantification

Optimal Applications for 5-Aminolevulinic-13C5-15N Acid Hydrochloride in Biomedical and Analytical Workflows


Clinical Diagnostic Assay for Acute Porphyrias

Use as a stable isotope-labeled internal standard in validated LC-MS/MS methods for the simultaneous quantification of 5-ALA and PBG in urine and plasma. The method achieves an LLOQ of 0.05 μM with <10% CV, enabling accurate diagnosis and therapeutic monitoring of acute intermittent porphyria, variegate porphyria, and hereditary coproporphyria [1].

Metabolic Flux Analysis in Heme Biosynthesis Research

Employ 13C5,15N-ALA as a tracer in cell culture or in vivo models to map the metabolic fate of ALA through the heme biosynthetic pathway. The dual 13C/15N labeling allows for precise MS-based tracking of isotopic enrichment in downstream porphyrin intermediates and end products, providing quantitative insights into pathway regulation and dysregulation [2].

Pharmacokinetic and ADME Studies of 5-ALA-Based Therapeutics

Use as an internal standard for the quantification of unlabeled 5-ALA in plasma, tissue, or urine during preclinical and clinical pharmacokinetic studies of 5-ALA hydrochloride or 5-ALA hexyl ester. The high isotopic purity and stable +6 Da mass shift ensure accurate measurement of drug concentrations across a wide dynamic range, even in the presence of endogenous 5-ALA [3].

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